molecular formula C8H20AsBrS B14674857 Triethyl(ethylsulfanyl)arsanium bromide CAS No. 33083-28-2

Triethyl(ethylsulfanyl)arsanium bromide

Cat. No.: B14674857
CAS No.: 33083-28-2
M. Wt: 303.14 g/mol
InChI Key: UGVSOCSPUZHSAQ-UHFFFAOYSA-M
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Description

Triethyl(ethylsulfanyl)arsanium bromide is an organoarsenic quaternary ammonium analog, where the central arsenic atom is bonded to three ethyl groups and one ethylsulfanyl (C₂H₅S–) substituent, with a bromide counterion. This compound belongs to the arsanium salt family, characterized by their positively charged arsenic center and ionic nature.

Properties

CAS No.

33083-28-2

Molecular Formula

C8H20AsBrS

Molecular Weight

303.14 g/mol

IUPAC Name

triethyl(ethylsulfanyl)arsanium;bromide

InChI

InChI=1S/C8H20AsS.BrH/c1-5-9(6-2,7-3)10-8-4;/h5-8H2,1-4H3;1H/q+1;/p-1

InChI Key

UGVSOCSPUZHSAQ-UHFFFAOYSA-M

Canonical SMILES

CCS[As+](CC)(CC)CC.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl(ethylsulfanyl)arsanium bromide typically involves the reaction of triethylarsine with ethylsulfanyl bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in a solvent such as dichloromethane or toluene. The reaction proceeds as follows:

(C2H5)3As+C2H5SBr(C2H5)3AsSC2H5Br(C_2H_5)_3As + C_2H_5SBr \rightarrow (C_2H_5)_3AsSC_2H_5Br (C2​H5​)3​As+C2​H5​SBr→(C2​H5​)3​AsSC2​H5​Br

The product is then purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Triethyl(ethylsulfanyl)arsanium bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic(V) species.

    Reduction: It can be reduced to form arsenic(III) species.

    Substitution: The ethylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, and halides can be used under mild conditions.

Major Products Formed

    Oxidation: Arsenic(V) compounds.

    Reduction: Arsenic(III) compounds.

    Substitution: Various substituted arsenic compounds depending on the nucleophile used.

Scientific Research Applications

Triethyl(ethylsulfanyl)arsanium bromide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organoarsenic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in therapeutic applications, particularly in targeting specific cellular pathways.

    Industry: Utilized in the development of materials with unique properties, such as semiconductors and catalysts.

Mechanism of Action

The mechanism by which Triethyl(ethylsulfanyl)arsanium bromide exerts its effects involves the interaction of the arsenic atom with various molecular targets. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, it can interact with DNA and RNA, affecting gene expression and cellular function. The pathways involved include oxidative stress and disruption of cellular redox balance.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

(4-Methylphenyl)methylarsanium Bromide
  • Structure : This arsanium bromide features a (4-methylphenyl)methyl group and three phenyl substituents on the arsenic center.
  • Key Differences :
    • The bulky aromatic substituents (phenyl and 4-methylphenyl) likely reduce solubility in polar solvents compared to the aliphatic triethyl and ethylsulfanyl groups in the target compound.
    • Enhanced steric hindrance may limit its reactivity in certain catalytic or substitution reactions.
  • Applications : Similar to the target compound, it may serve in specialized organic synthesis, though its aromatic groups could favor applications in materials requiring π-π interactions .
Tetraphenylphosphonium Bromide
  • Structure : A phosphonium salt with four phenyl groups attached to phosphorus and a bromide counterion.
  • Key Differences: Phosphorus is less toxic than arsenic, making phosphonium salts preferable in industrial applications.
  • Applications : Widely used as a phase-transfer catalyst and electrolyte in batteries .
1-Allyl-3-ethylimidazolium Bromide
  • Structure : An imidazolium-based ionic liquid with allyl and ethyl substituents.
  • Key Differences :
    • Imidazolium salts generally exhibit higher thermal stability and lower viscosity than arsanium salts.
    • The heterocyclic nitrogen framework enhances ionic conductivity, making them superior for electrochemical applications.
  • Applications : Utilized in material science, particularly in green solvents and electrolytes .
Triethyl Phosphite
  • Structure : A phosphorus ester with three ethoxy groups.
  • Key Differences: Lacks ionic character, functioning as a neutral ligand or reducing agent.
  • Applications : Common in the synthesis of pesticides and flame retardants .

Comparative Data Table

Compound Molecular Weight (g/mol) Central Atom Substituents Toxicity Key Applications
Triethyl(ethylsulfanyl)arsanium bromide ~318.1 (estimated) As 3 ethyl, 1 ethylsulfanyl High Organic synthesis, ionic liquids
(4-Methylphenyl)methylarsanium bromide ~475.3 (estimated) As 3 phenyl, 1 (4-methylphenyl)methyl High Specialized synthesis
Tetraphenylphosphonium bromide 419.3 P 4 phenyl Moderate Phase-transfer catalysis
1-Allyl-3-ethylimidazolium bromide 217.1 N (imidazole) Allyl, ethyl Low Electrolytes, solvents
Triethyl phosphite 166.1 P 3 ethoxy Low Pesticides, flame retardants

Research Findings and Critical Analysis

Reactivity and Stability

  • Arsenic’s lower electronegativity than phosphorus may increase Lewis acidity, favoring coordination chemistry applications, albeit with higher toxicity risks .

Toxicity and Handling

  • Arsenic-based compounds universally exhibit higher toxicity than phosphorus or nitrogen analogs, necessitating stringent safety protocols. This limits their industrial use despite unique reactivity .

Industrial Viability

  • Imidazolium and phosphonium salts dominate commercial applications due to their lower toxicity and proven performance in catalysis and electrochemistry. This compound remains a niche compound, likely restricted to academic research .

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